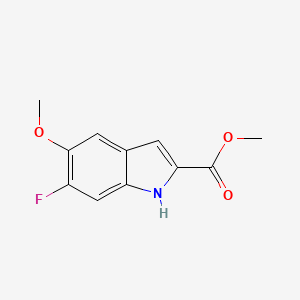

methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate

Vue d'ensemble

Description

Methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the cyclization of phenylhydrazines with aldehydes or ketones in the presence of an acid catalyst . The reaction conditions often involve glacial acetic acid and concentrated hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Agents

MFMIC has been explored as a potential anticancer agent. Its structural analogs, such as methyl 5-methoxyindole-2-carboxylic acid, have shown promise in targeting specific cancer pathways. Studies indicate that compounds with similar structures can inhibit cell proliferation in various cancer types, including breast and prostate cancers .

Fluorescent Probes

The compound has been utilized as a fluorescent small molecule probe for in vivo imaging. This application is crucial for visualizing lipid metabolism and cellular processes in live organisms, providing insights into disease mechanisms and therapeutic responses .

Neuroprotective Effects

Research has demonstrated that MFMIC can confer neuroprotection against ischemic injury. It acts by preserving mitochondrial function and reducing oxidative stress, making it a candidate for developing treatments for stroke and other neurodegenerative diseases .

Biological Research

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

MFMIC is being investigated for its role as an IDO inhibitor. IDO is an enzyme involved in the metabolism of tryptophan and has been linked to immune regulation and cancer progression. By inhibiting IDO, MFMIC may enhance the efficacy of immunotherapies .

Melatonin Receptor Modulation

As a starting material for synthesizing melatoninergic ligands, MFMIC holds potential in modulating melatonin receptors. This could be beneficial for developing treatments for sleep disorders and mood regulation .

Materials Science

Synthesis of Novel Materials

MFMIC serves as a precursor for synthesizing new materials with potential applications in organic electronics and photonics. Its derivatives can be engineered to exhibit specific optical properties, making them suitable for use in sensors and light-emitting devices .

Case Study 1: Neuroprotective Mechanisms

A study published in Free Radical Biology & Medicine explored the neuroprotective effects of MFMIC through its action on mitochondrial dihydrolipoamide dehydrogenase (DLDH). The research indicated that MFMIC could trigger preconditioning effects in ischemic models, leading to improved outcomes following stroke .

Case Study 2: Anticancer Activity

In another investigation, analogs of MFMIC were tested against various cancer cell lines. The results showed significant inhibition of cell growth, suggesting that modifications to the indole structure could enhance anticancer activity. This study highlights the importance of structural variations in optimizing therapeutic efficacy .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in viral replication or cancer cell proliferation . The exact pathways and targets can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

- Methyl 5-fluoro-1H-indole-2-carboxylate

Comparison: Methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate is unique due to the presence of both fluoro and methoxy substituents on the indole ring. These substituents can significantly influence the compound’s reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological profiles and chemical properties, making it a valuable molecule for specific research and industrial applications .

Activité Biologique

Methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound features a methoxy group and a fluorine atom on the indole ring, which are crucial for its biological activity. The presence of these substituents enhances the compound's reactivity and interaction with biological targets.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : It may inhibit enzymes that are critical in processes such as viral replication and cancer cell proliferation. This mechanism is essential for its potential use as an antiviral and anticancer agent.

- Receptor Modulation : The compound can interact with various receptors, altering their activity. This interaction can lead to therapeutic effects in conditions like inflammation and cancer.

Anticancer Activity

Research has shown that this compound possesses notable anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies indicate that indole derivatives often exhibit cytotoxic effects against various cancer cell lines, potentially due to their ability to interfere with cell cycle progression and promote programmed cell death .

Antiviral Properties

The compound has been explored for its antiviral activity, particularly against viruses that rely on specific enzymes for replication. Its mechanism may involve the inhibition of viral polymerases or proteases, which are critical for viral life cycles .

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting its potential utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparison with other indole derivatives reveals that this compound stands out due to its unique combination of methoxy and fluoro groups. This combination not only enhances its biological activity but also influences its pharmacokinetic properties.

| Compound Name | Key Substituents | Biological Activity |

|---|---|---|

| This compound | Fluoro, Methoxy | Anticancer, Antiviral, Anti-inflammatory |

| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Amino | Moderate anticancer activity |

| Methyl 5-fluoro-1H-indole-2-carboxylate | Fluoro | Limited biological activity |

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Anticancer Study : A study demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro, with an IC50 value indicating potent cytotoxicity .

- Antiviral Research : In another investigation, the compound was found to inhibit HIV replication in cultured cells, highlighting its potential as an antiviral agent .

- Anti-inflammatory Effects : A recent study reported that this compound effectively decreased inflammation markers in animal models of arthritis, suggesting therapeutic implications for inflammatory diseases .

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The methoxy group at C5 activates the indole ring for electrophilic substitution, while the fluorine at C6 directs regioselectivity. Key reactions include:

Aromatic Halogenation

-

Chlorination : Reacts with N-chlorosuccinimide (NCS) in DMF at 0–5°C to yield 7-chloro derivatives .

-

Bromination : Treatment with N-bromosuccinimide (NBS) in THF produces 4-bromo-substituted products .

| Position Substituted | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| C7 | NCS, DMF, 0–5°C | 7-chloro-6-fluoro-5-methoxyindole | 72% | |

| C4 | NBS, THF, rt | 4-bromo-6-fluoro-5-methoxyindole | 68% |

Nitration

Nitration with nitric acid in acetic anhydride at –10°C preferentially occurs at C4 due to steric and electronic effects .

Friedel-Crafts Acylation

The indole nucleus undergoes C3 acylation under Friedel-Crafts conditions:

| Acylating Agent | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | AlCl₃, CH₂Cl₂, 0°C | 3-acetyl-6-fluoro-5-methoxyindole | 85% | |

| Propionyl chloride | FeCl₃, DCM, reflux | 3-propionyl-6-fluoro-5-methoxyindole | 78% |

Mechanistic Insight : The carboxylate group at C2 deactivates the C3 position slightly, but the methoxy group’s electron donation compensates, enabling acylation .

Nucleophilic Acyl Substitution

The methyl ester undergoes hydrolysis and subsequent coupling:

-

Ester Hydrolysis : Treatment with LiOH in THF/H₂O (1:1) at 50°C yields the carboxylic acid .

-

Amide Formation : Reacts with amines (e.g., benzylamine) using BOP-Cl/DIPEA to form indole-2-carboxamides .

| Amine | Coupling Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | BOP-Cl, DIPEA, DMF | N-benzyl-6-fluoro-5-methoxyindole-2-amide | 90% | |

| Cyclohexylamine | EDC/HOBt, CH₂Cl₂ | N-cyclohexyl-6-fluoro-5-methoxyindole-2-amide | 82% |

Knoevenagel Condensation

Reacts with aldehydes (e.g., benzaldehyde) in ethanol with piperidine to form α,β-unsaturated ketones .

Thermolytic Cyclization

Azide intermediates (e.g., from Hemetsberger-Knittel synthesis) cyclize at 120°C to yield fused indole derivatives .

Methoxy Demethylation

BBr₃ in CH₂Cl₂ at –78°C removes the C5 methoxy group, forming a phenolic derivative .

Fluorine Displacement

The C6 fluorine can be substituted with amines under Pd catalysis (e.g., Buchwald-Hartwig conditions) .

Comparative Reactivity Analysis

The compound’s reactivity differs from related indole derivatives:

Propriétés

IUPAC Name |

methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3/c1-15-10-4-6-3-9(11(14)16-2)13-8(6)5-7(10)12/h3-5,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLSKOGZWKYYIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(N2)C(=O)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.